

An In-depth Technical Guide to the Physicochemical Properties of Triplatin Tetranitrate

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Compound of Interest

Compound Name: *Triplatin tetranitrate*

Cat. No.: *B1261548*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from the classical mononuclear platinum-based anticancer drugs like cisplatin.^{[1][2]} Its unique structure, featuring three platinum centers linked by flexible diamine chains, was designed to induce different types of DNA adducts and overcome mechanisms of cisplatin resistance.^{[2][3]} This technical guide provides a comprehensive overview of the physicochemical properties of **Triplatin tetranitrate**, including its synthesis, characterization, stability, and mechanism of action, with a focus on providing detailed experimental insights for researchers in the field of drug development.

Chemical and Physical Properties

Triplatin tetranitrate is a complex coordination compound with the chemical formula -- INVALID-LINK--.^{[4][5]} Its structure consists of two terminal trans-[PtCl(NH₃)₂]⁺ units linked to a central trans-[Pt(NH₃)₂(H₂N(CH₂)₆NH₂)₂]²⁺ core via two 1,6-hexanediamine bridging ligands.^[4] This arrangement results in a highly charged cationic complex.

Table 1: General Physicochemical Properties of Triplatin Tetranitrate

Property	Value	Reference(s)
Chemical Formula	C ₁₂ H ₅₀ Cl ₂ N ₁₄ O ₁₂ Pt ₃	[5][6]
Molecular Weight	1238.75 g/mol	[6]
CAS Number	172903-00-3	[1]
Appearance	Not explicitly stated in search results	
Melting Point	Not explicitly stated in search results	

Synthesis and Characterization

While a detailed, step-by-step protocol for the original synthesis of **Triplatin tetranitrate** (BBR3464) is not readily available in the public domain, the synthesis of structurally similar trinuclear platinum complexes has been described.[3][7] The general strategy involves a multi-step process utilizing precursor platinum compounds and the appropriate linking diamines.

Experimental Protocol: Synthesis of a Trinuclear Platinum Complex Analogue

The following protocol is adapted from the synthesis of a closely related trinuclear platinum complex and serves as a representative example.

Materials:

- trans-[PtCl₂(NH₃)₂] (transplatin)
- 1,6-hexanediamine
- Silver nitrate (AgNO₃)
- Dimethylformamide (DMF)
- Diethyl ether

Procedure:

- **Synthesis of the Dinuclear Intermediate:** A solution of 1,6-hexanediamine in DMF is added dropwise to a solution of transplatin in DMF. The reaction mixture is stirred at room temperature to form the dinuclear platinum complex, $[\{\text{trans-PtCl}(\text{NH}_3)_2\}_2(\mu\text{-H}_2\text{N}(\text{CH}_2)_6\text{NH}_2)]\text{Cl}_2$. The product is precipitated with diethyl ether and collected by filtration.
- **Aquation of the Central Platinum Unit:** A separate portion of transplatin is reacted with two equivalents of silver nitrate in DMF to replace the chloride ligands with nitrate ligands, forming $\text{trans-[Pt}(\text{NH}_3)_2(\text{NO}_3)_2]$. The precipitated silver chloride is removed by filtration.
- **Formation of the Trinuclear Complex:** The dinuclear intermediate is reacted with the aquated central platinum unit in a stoichiometric ratio in DMF. The reaction mixture is stirred for an extended period to allow for the formation of the trinuclear complex.
- **Purification:** The final product, **Triplatin tetranitrate**, is precipitated from the reaction mixture by the addition of a non-polar solvent such as diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Note: This is a generalized procedure. The precise reaction conditions, including concentrations, reaction times, and temperatures, would require optimization for the specific synthesis of **Triplatin tetranitrate**.

Characterization Methods

The characterization of **Triplatin tetranitrate** and its analogues relies on a combination of spectroscopic and analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Used to confirm the presence of the ammine and hexanediamine ligands.
 - ^{195}Pt NMR: Provides information on the chemical environment of the three distinct platinum centers.^{[8][9][10][11]}
- **Elemental Analysis:** To confirm the empirical formula of the synthesized compound.
- **Molar Conductivity Measurements:** To determine the charge of the complex in solution.^[3]

Table 2: Representative Spectroscopic Data for Platinum Complexes

Technique	Nucleus	Expected Chemical Shift Range (ppm)	Reference(s)
NMR	^1H	Protons on ammine and diamine ligands	[10][11]
NMR	^{195}Pt	-1500 to -2500 (for Pt(II) complexes)	[8][9]

Solubility and Stability

The solubility and stability of platinum-based drugs are critical factors influencing their formulation and clinical efficacy.

Solubility

Quantitative solubility data for **Triplatin tetranitrate** in various solvents is not widely published. However, based on its ionic nature, it is expected to be soluble in polar solvents like water and dimethylformamide (DMF).[12] The use of dimethyl sulfoxide (DMSO) as a solvent for platinum complexes is generally discouraged as it can lead to the displacement of ligands and inactivation of the compound.[12]

Stability

Triplatin tetranitrate's stability is influenced by the surrounding environment. In aqueous solutions with low chloride concentrations, the terminal chloride ligands can undergo aquation, where a chloride ion is replaced by a water molecule. This aquation is a crucial activation step, as the resulting aqua species is more reactive towards biological nucleophiles like DNA.[1] However, the high chloride concentration in the bloodstream helps to suppress this aquation, maintaining the drug's stability during circulation.[1] The biostability of BBR3464 has been cited as a concern, with evidence of decomposition in human serum, which may have contributed to its limited activity in Phase II clinical trials.[13][14][15][16]

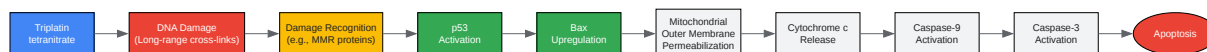
Mechanism of Action and Signaling Pathways

The primary cellular target of **Triplatin tetranitrate** is DNA.[4][17] Its unique trinuclear structure allows it to form long-range DNA adducts, including interstrand and intrastrand cross-links, which are distinct from the 1,2-intrastrand adducts formed by cisplatin.[1][3] These adducts cause significant distortions in the DNA structure, ultimately leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[4][17]

One of the key features of **Triplatin tetranitrate** is its ability to overcome cisplatin resistance.[2] This is attributed to its different mode of DNA binding and its ability to induce a cellular response that is distinct from that of cisplatin.

Apoptosis Signaling Pathway

Triplatin tetranitrate induces apoptosis through a complex signaling cascade. While a specific, detailed diagram for **Triplatin tetranitrate** is not available, the general pathways for platinum drug-induced apoptosis are well-established and are expected to be similar. The process is initiated by the recognition of DNA damage, which triggers a series of downstream events involving key regulatory proteins.



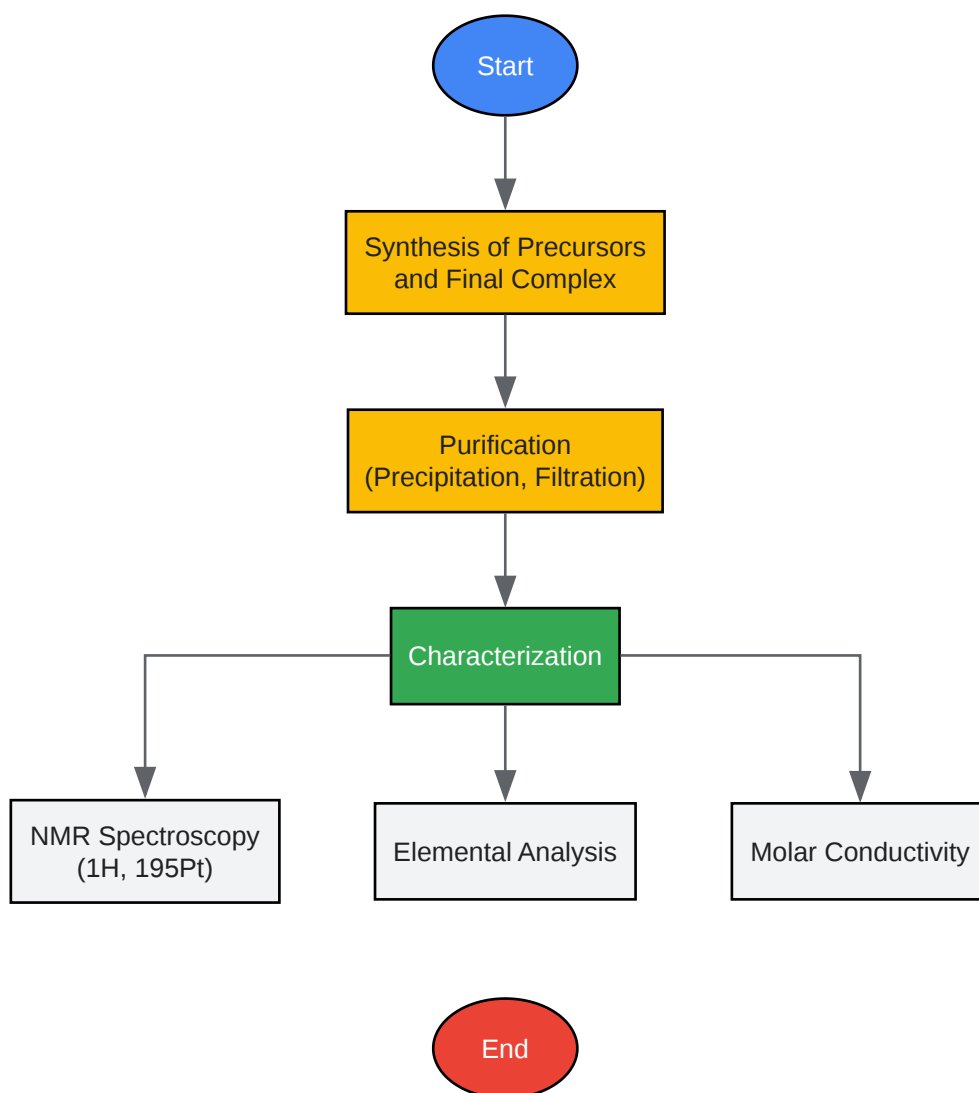
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Caption: Simplified intrinsic apoptosis pathway induced by **Triplatin tetranitrate**.

Experimental Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a trinuclear platinum complex like **Triplatin tetranitrate**.



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References

- 1. Triplatin Tetranitrate (BBR3464) - CAS 172903-00-3 [benchchem.com]
- 2. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of three new trinuclear platinum complexes with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compacting effect of BBR3464, a new-generation trisplatinum anticancer agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triplatin Tetranitrate | C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃ | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Combining aspects of the platinum anticancer drugs picoplatin and BBR3464 to synthesize a new family of sterically hindered dinuclear complexes; their synthesis, binding kinetics and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. ¹H and ¹⁹⁵Pt NMR prediction for inclusion compounds formed by cisplatin and oxidized carbon nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qeios.com [qeios.com]
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